Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside
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Overview
Description
Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside is a carbohydrate derivative that belongs to the class of glycosides. It is a modified sugar molecule where the hydroxyl group at the third carbon of the galactopyranoside ring is substituted with a 2-propyn-1-yl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside typically involves the following steps:
Starting Material: The synthesis begins with beta-D-galactopyranoside.
Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of 2-propyn-1-yl Group: The protected galactopyranoside is then reacted with propargyl bromide in the presence of a base to introduce the 2-propyn-1-yl group at the third carbon position.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 2-propyn-1-yl group can participate in substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield the corresponding sugar and aglycone.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential inhibitors for enzymes such as SARS-CoV-2 protease.
Biological Studies: The compound is used in studies to understand carbohydrate-protein interactions and the role of glycosides in biological systems.
Chemical Biology: It serves as a probe for studying glycosylation processes and the effects of glycoside modifications on biological activity.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-propyn-1-yl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s ability to form hydrogen bonds and electrostatic interactions with target molecules also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside can be compared with other glycosides, such as:
Methyl beta-D-galactopyranoside: Lacks the 2-propyn-1-yl group and has different biological activities.
Methyl alpha-D-galactopyranoside: Has a different anomeric configuration and may exhibit different reactivity and biological properties.
Methyl 3,4-O-(oxomethylene)-beta-D-galactopyranoside: Contains an oxomethylene group instead of the 2-propyn-1-yl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other glycosides.
Properties
Molecular Formula |
C10H16O6 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy-4-prop-2-ynoxyoxane-3,5-diol |
InChI |
InChI=1S/C10H16O6/c1-3-4-15-9-7(12)6(5-11)16-10(14-2)8(9)13/h1,6-13H,4-5H2,2H3/t6-,7+,8-,9+,10-/m1/s1 |
InChI Key |
YQVLUEUCKXCTOU-MQIGXGKASA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OCC#C)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OCC#C)O |
Origin of Product |
United States |
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